molecular formula C22H23FN2O2 B1679516 Roluperidone CAS No. 359625-79-9

Roluperidone

Numéro de catalogue: B1679516
Numéro CAS: 359625-79-9
Poids moléculaire: 366.4 g/mol
Clé InChI: RNRYULFRLCBRQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Roluperidone, également connu sous son nom chimique 2-[[1-[2-(4-fluorophényl)-2-oxoéthyl]pipéridin-4-yl]méthyl]-3H-isoindol-1-one, est un nouveau composé en développement par Minerva Neurosciences pour le traitement de la schizophrénie. Il agit principalement comme un antagoniste des récepteurs 5-HT2A de la sérotonine et sigma 2, l'un de ses métabolites présentant également une affinité pour le récepteur H1 .

Applications De Recherche Scientifique

La Roluperidone a été principalement étudiée pour son potentiel dans le traitement des symptômes négatifs de la schizophrénie. Elle s'est montrée prometteuse lors des essais cliniques, démontrant une efficacité dans la réduction des symptômes négatifs et l'amélioration des performances sociales .

5. Mécanisme d'Action

La this compound exerce ses effets en bloquant les récepteurs 5-HT2A de la sérotonine et sigma 2. Ce blocage contribue à soulager les symptômes de la schizophrénie, tels que les hallucinations, les délires et l'agitation. En outre, elle influence le facteur neurotrophique dérivé du cerveau (BDNF), qui est associé à la neurogenèse, la neuroplasticité et la régulation des synapses .

Mécanisme D'action

Roluperidone, also known as MIN-101, is a novel compound under development for the treatment of schizophrenia . This article will explore its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the 5-HT2A and σ2 receptors . These receptors play a crucial role in the regulation of mood, cognition, sleep, and anxiety . One of its metabolites also has some affinity for the H1 receptor .

Mode of Action

This compound acts as an antagonist at both 5-HT2A and σ2 receptors , with minimal interaction with dopamine receptors . By blocking these receptors, this compound can minimize certain symptoms of schizophrenia, such as hallucinations, delusions, agitation, and thought and movement disorders .

Biochemical Pathways

It’s known that the drug’s antagonistic action on the 5-ht2a and σ2 receptors can influence various neurotransmitter systems, potentially affecting pathways related to mood, cognition, and anxiety .

Pre-clinical findings provide evidence of the effect of this compound on Brain-Derived Neurotrophic Factor (BDNF) , which has been associated with neurogenesis, neuroplasticity, neuroprotection, synapse regulation, learning, and memory .

Pharmacokinetics

It’s known that the drug is administered orally .

Result of Action

The antagonistic action of this compound on the 5-HT2A and σ2 receptors can lead to a reduction in negative symptoms of schizophrenia, such as diminished emotional expression or avolition . Furthermore, it may improve personal and social adjustments in patients with stable positive symptoms and concurrent clinically significant negative symptoms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the patient’s genetic background and other individual characteristics . .

Méthodes De Préparation

La synthèse de la Roluperidone implique plusieurs étapes clés :

    Protection par Boc : La protection par Boc de la 4-aminométhylpipéridine donne le chlorhydrate de tert-butyle 4-aminométhylpipéridine-1-carboxylate.

    Halogénation par Radicaux Libres : L'o-toluate d'éthyle subit une halogénation par radicaux libres pour former l'éthyl 2-(bromométhyl)benzoate.

    Réaction Intermédiaire : La réaction entre les deux intermédiaires conduit à la 2-[(1-tert-butoxycarbonylpipéridin-4-yl)méthyl]isoindolin-1-one.

    Déprotection : La déprotection donne la 2-(pipéridin-4-ylméthyl)-3H-isoindol-1-one ; chlorhydrate.

    Alkylation : L'alkylation de l'azote secondaire avec la 2-chloro-4’-fluoroacétophénone complète la synthèse de la this compound.

Analyse Des Réactions Chimiques

La Roluperidone subit diverses réactions chimiques, notamment :

    Oxydation : Elle peut être oxydée dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

    Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, en particulier le groupe cétone.

    Substitution : Les réactions de substitution, en particulier celles impliquant le groupe fluorophényle, sont courantes.

Comparaison Avec Des Composés Similaires

La Roluperidone est unique en raison de son profil de récepteurs spécifique. Des composés similaires comprennent :

    Rispéridone : Un autre antipsychotique avec un profil de récepteurs plus large, y compris les récepteurs de la dopamine.

    Palipéridone : Un métabolite de la rispéridone avec des propriétés similaires.

    Ilopéridone : Un antipsychotique ayant une affinité pour les récepteurs de la sérotonine et de la dopamine.

    Glémansérine : Un antagoniste sélectif des récepteurs de la sérotonine.

    Pruvansérine : Un autre antagoniste des récepteurs de la sérotonine en cours d'investigation

La this compound se distingue par son antagonisme sélectif des récepteurs et son potentiel pour traiter les symptômes négatifs de la schizophrénie sans activité dopaminergique significative .

Activité Biologique

Roluperidone (also known as MIN-101) is a novel investigational compound primarily developed for the treatment of negative symptoms associated with schizophrenia. Unlike traditional antipsychotics that primarily target dopaminergic receptors, this compound exhibits a unique mechanism of action by antagonizing serotonin 5-HT2A, sigma-2, and α1A-adrenergic receptors. This article provides a detailed overview of its biological activity, including pharmacological properties, clinical trial results, and potential implications for schizophrenia treatment.

This compound's pharmacological profile is characterized by its selective blockade of certain neurotransmitter receptors without directly affecting dopaminergic pathways. This mechanism is significant because it aims to alleviate negative symptoms such as avolition and anhedonia without the common side effects associated with dopamine antagonism.

  • Receptor Targets:
    • 5-HT2A Receptor: Involved in mood regulation and cognitive processes.
    • Sigma-2 Receptor: Modulates glutamatergic signaling and may influence dopaminergic functions indirectly.
    • α1A-Adrenergic Receptor: Plays a role in regulating mood and anxiety.

This multifaceted interaction with neurotransmitter systems positions this compound as a potential therapeutic option for patients who experience insufficient relief from traditional antipsychotics.

Phase 3 Trial Results

Recent clinical trials have demonstrated the efficacy of this compound in improving negative symptoms of schizophrenia. The most notable findings from the Phase 3 trial include:

  • Patient Demographics:
    • Total patients screened: 857
    • Randomized patients: 515
    • Treatment groups:
      • Placebo: 172
      • This compound 32 mg: 170
      • This compound 64 mg: 171
  • Primary Endpoint: Improvement in Negative Symptom Factor Score (NSFS) measured by the Positive and Negative Syndrome Scale (PANSS).
  • Secondary Endpoint: Improvement in Personal and Social Performance (PSP) total score.
Treatment GroupNSFS Improvement (Mean Change)PSP Improvement (Mean Change)
PlaceboBaselineBaseline
This compound 32 mg+6.8 points+12.3 points
This compound 64 mg+7.5 points+14.5 points

The results indicated that both doses of this compound led to statistically significant improvements in negative symptoms compared to placebo, particularly at the higher dose of 64 mg (p ≤ .021 for PSP) .

Safety Profile

This compound has shown a favorable safety profile throughout its clinical trials. Notable findings include:

  • Low incidence of serious adverse events.
  • Minimal occurrences of extrapyramidal symptoms or weight gain.
  • Transient QT prolongations observed, with only one case leading to discontinuation .

Case Studies and Efficacy Analysis

In a randomized clinical trial focusing on network properties of symptoms, researchers found that this compound significantly reduced the centrality associated with avolition among patients. This suggests that targeting specific motivational processes may be crucial for improving overall symptomatology .

Efficacy Summary from Clinical Studies

  • Davidson et al., 2017: Initial proof-of-concept trial showing significant improvement in NS compared to placebo.
  • Strauss et al., 2020: Highlighted avolition as a key driver for efficacy, emphasizing the need for targeted interventions in negative symptom domains.
  • Phase IIb Study: Confirmed superiority over placebo with significant improvements in both NSFS and PSP scores .

Propriétés

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRYULFRLCBRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189512
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359625-79-9
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359625-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CYR-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roluperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLUPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roluperidone
Reactant of Route 2
Reactant of Route 2
Roluperidone
Reactant of Route 3
Reactant of Route 3
Roluperidone
Reactant of Route 4
Reactant of Route 4
Roluperidone
Reactant of Route 5
Roluperidone
Reactant of Route 6
Reactant of Route 6
Roluperidone
Customer
Q & A

Q1: What is the primary mechanism of action of Roluperidone?

A1: this compound exerts its therapeutic effects primarily by antagonizing 5-HT2A receptors, sigma2 receptors, and α1A-adrenergic receptors. [, , , , ] This multi-receptor targeting profile makes it a promising candidate for addressing the complex symptomatology of schizophrenia, particularly negative symptoms. [, , , ]

Q2: How does this compound's antagonism of 5-HT2A receptors potentially contribute to its efficacy in treating negative symptoms of schizophrenia?

A2: While the exact mechanisms are still being investigated, 5-HT2A receptor antagonism is hypothesized to improve negative symptoms by modulating dopaminergic and glutamatergic neurotransmission in key brain regions implicated in schizophrenia. [, ]

Q3: Beyond 5-HT2A receptors, what other targets does this compound interact with, and how might these interactions contribute to its overall therapeutic profile?

A3: In addition to 5-HT2A receptors, this compound also exhibits antagonism at sigma2 and α1A-adrenergic receptors. [, , ] The clinical significance of these interactions is not fully elucidated, but they might contribute to its effects on negative symptoms and potentially offer additional benefits in managing other aspects of schizophrenia. [, , , ]

Q4: What is the evidence supporting this compound's efficacy in treating negative symptoms of schizophrenia?

A4: this compound has demonstrated promising efficacy in treating negative symptoms in clinical trials. [, , , ] Notably, a placebo-controlled multinational trial showed significant improvements in the PANSS-derived Negative Symptom Factor Score (NSFS) and the Personal and Social Performance scale (PSP) total score in patients receiving this compound 64 mg/day compared to placebo. []

Q5: A recent study employed network analysis to investigate this compound's effects on negative symptom domains. What were the key findings of this research?

A5: The network analysis of a randomized clinical trial revealed that this compound significantly reduced the centrality of avolition within the network of negative symptoms. [] This suggests that the drug may work by decoupling motivational processes from other negative symptom domains, leading to global improvements in these symptoms. []

Q6: Has this compound demonstrated any effects on cognitive function in patients with schizophrenia?

A6: While some preclinical evidence suggests potential cognitive benefits, clinical trial data specifically investigating this compound's impact on cognitive function in schizophrenia are limited. Further research is needed to fully explore this aspect of its therapeutic profile. []

Q7: What is known about the pharmacokinetic profile of this compound?

A7: Specific details regarding this compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be found in the published literature. [, ] A bioequivalence study confirmed the consistency of this compound formulations used in different clinical trial phases and the planned commercial formulation. []

Q8: Are there any known drug-drug interactions associated with this compound?

A8: Information on potential drug-drug interactions with this compound is crucial for clinical practice. Healthcare professionals should refer to the most up-to-date prescribing information and resources for comprehensive details on this aspect.

Q9: What are the potential advantages of this compound compared to existing antipsychotic medications for schizophrenia?

A9: this compound's unique multi-receptor targeting profile and promising efficacy in treating negative symptoms, which are often poorly addressed by conventional antipsychotics, position it as a potential advancement in schizophrenia treatment. [, , , ]

Q10: What are the next steps in the development and research of this compound?

A10: Further research is ongoing to optimize this compound's therapeutic potential. This includes exploring novel drug delivery systems [], identifying biomarkers to predict treatment response [], and investigating its long-term effects and safety profile. [, ]

Q11: What is the crystal structure of the σ2 receptor in complex with this compound?

A11: The crystal structure of the σ2 receptor in complex with this compound has been elucidated and reported. [] This structural information is invaluable for understanding the molecular basis of this compound's binding to the σ2 receptor and can guide further drug discovery efforts.

Q12: How was the crystal structure of the σ2 receptor used to identify new potential drug candidates?

A12: The crystal structure of the σ2 receptor complexed with this compound served as a template for a large-scale docking screen of millions of molecules. [] This approach led to the identification of numerous novel chemotypes with high binding affinity for the σ2 receptor, paving the way for the development of new therapeutic agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.